molecular formula C42H78NNa2O11P B13150392 disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate

disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate

Cat. No.: B13150392
M. Wt: 850.0 g/mol
InChI Key: RCFPFGXSLWUBHP-VROLVAQFSA-L
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Description

Disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate is a complex organic compound that belongs to the class of glycerophospholipids. It is characterized by the presence of long-chain fatty acids and a phosphoryl group, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate typically involves the esterification of glycerol with hexadecanoic acid, followed by phosphorylation and subsequent reaction with ethylamino derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of ion-exchange resins and advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

Scientific Research Applications

Disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying lipid behavior.

    Biology: Plays a role in membrane biology and is used in studies related to cell signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic and cardiovascular diseases.

    Industry: Utilized in the formulation of specialized industrial lubricants and surfactants

Mechanism of Action

The mechanism of action of disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H78NNa2O11P

Molecular Weight

850.0 g/mol

IUPAC Name

disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate

InChI

InChI=1S/C42H80NO11P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);;/q;2*+1/p-2/t38-;;/m1../s1

InChI Key

RCFPFGXSLWUBHP-VROLVAQFSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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